4-chloro-N'-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide
Description
4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide is a synthetic organic compound that belongs to the quinazolinone family.
Properties
IUPAC Name |
4-chloro-N'-(4-oxo-3H-quinazolin-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-7-5-9(6-8-10)13(21)19-20-15-17-12-4-2-1-3-11(12)14(22)18-15/h1-8H,(H,19,21)(H2,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJMTFWZVTSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide typically involves a multi-step process. One common method includes the reaction of anthranilic acid hydrazide with 4-chlorobenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the final product . The reaction conditions often involve the use of solvents like ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. One-pot, eco-friendly syntheses have been developed, utilizing water as a solvent and avoiding the use of catalysts . This green chemistry approach not only enhances the efficiency of the process but also aligns with sustainable production practices.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, hydrazine derivatives, and substituted benzohydrazides .
Scientific Research Applications
4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-chlorophenylhydrazine: Shares structural similarities but lacks the quinazolinone moiety.
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds have similar core structures but differ in their substituents.
Uniqueness: 4-chloro-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)benzohydrazide stands out due to its combined anti-inflammatory and antimicrobial properties, making it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
